molecular formula C22H21N5O2S B2493320 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1251550-60-3

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2493320
CAS No.: 1251550-60-3
M. Wt: 419.5
InChI Key: FNZMXXNYNBFNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide features a 1,2,4-triazolo[4,3-a]pyrazine core with a benzylsulfanyl group at position 8, a ketone at position 3, and an acetamide side chain linked to a 3,4-dimethylphenyl group.

Properties

IUPAC Name

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-8-9-18(12-16(15)2)24-19(28)13-27-22(29)26-11-10-23-21(20(26)25-27)30-14-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZMXXNYNBFNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .

Mechanism of Action

The mechanism of action of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating various biological pathways . For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Core Substituent Variations

The triazolopyrazine core is conserved across analogues, but substituents at positions 8 (sulfanyl group) and the acetamide-linked aryl group differ significantly. Key comparisons include:

Compound Position 8 Substituent Acetamide-Linked Aryl Group Molecular Formula Molecular Weight (g/mol)
Target Compound Benzylsulfanyl 3,4-Dimethylphenyl C24H23N5O2S* ~457.5
2-{8-[(4-Chlorobenzyl)sulfanyl]-...-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl C22H20ClN5O3S 469.944
2-{8-[(4-Chlorobenzyl)sulfanyl]-...-yl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl C23H22ClN5O2S ~475.0

*Inferred based on structural similarity to and .

Key Observations :

  • Electron-Withdrawing vs.
  • Aryl Group Positioning : The 3,4-dimethylphenyl group in the target compound may increase steric hindrance compared to 2,5-dimethylphenyl () or 4-methoxybenzyl (), influencing receptor-binding selectivity.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher due to Cl) ~3.6
Solubility Low (non-polar substituents) Very low (Cl, methoxy groups) Low
Metabolic Stability Moderate (benzylsulfanyl) High (Cl group stability) Moderate

Notes:

  • The 4-chlorobenzylsulfanyl group in analogues may reduce oxidative metabolism compared to the target’s benzylsulfanyl .
  • The 3,4-dimethylphenyl group in the target compound could slow hepatic clearance due to steric shielding .

Biological Activity

The compound 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a novel triazolopyrazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and the implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S with a molecular weight of 421.5 g/mol. The structural complexity arises from the incorporation of a benzylsulfanyl group and a triazolo[4,3-a]pyrazine core, contributing to its unique biological interactions.

PropertyValue
Molecular FormulaC21H19N5O3S
Molecular Weight421.5 g/mol
CAS Number1251635-05-8

Antimicrobial Activity

Research indicates that compounds within the triazolopyrazine class exhibit significant antimicrobial properties. For instance, derivatives like 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds can range from 0.125 to 8 μg/mL depending on structural modifications.

Anticancer Potential

The compound has been evaluated for its anticancer activity through various in vitro studies. It has demonstrated the ability to inhibit key kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. Such activities suggest its potential as a therapeutic agent in cancer treatment .

Case Study: A study involving the compound's derivatives showed promising results in reducing cell proliferation in Hep G2 liver cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the benzylsulfanyl group enhances binding affinity to target proteins compared to similar compounds. This specificity may lead to more targeted therapeutic effects and reduced off-target activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzylsulfanyl group or the acetamide moiety can significantly influence the biological activity of the compound. For example:

  • Addition of alkyl groups : Enhances lipophilicity and cellular uptake.
  • Alteration of aromatic substituents : Affects binding affinity and selectivity towards target proteins.

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with condensation of triazolo-pyrazine precursors with benzylsulfanyl and acetamide derivatives. Critical steps include:

  • Controlled coupling reactions using catalysts like Lewis acids (e.g., ZnCl₂) to form the triazolo-pyrazine core .
  • Thioether formation via nucleophilic substitution under inert atmospheres (e.g., N₂) to attach the benzylsulfanyl group .
  • Final acetylation with N-(3,4-dimethylphenyl)acetamide using coupling agents like DCC (dicyclohexylcarbodiimide) . Reaction conditions (temperature: 60–80°C; solvents: DMF or ethanol) and pH must be tightly controlled to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with key peaks for the triazolo-pyrazine ring (δ 8.2–8.5 ppm) and acetamide protons (δ 2.1–2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Monitors purity (>95%) and resolves isomers or byproducts .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₄N₆O₂S: 476.16) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Conduct accelerated stability studies in buffers (pH 4–9) at 40°C for 4 weeks, analyzing degradation via HPLC .
  • Monitor photostability under UV/visible light using quartz cuvettes and track changes in UV-Vis spectra (λmax ~270 nm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Employ Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, solvent polarity). For example, using ethanol instead of DMF increases yield by 15% due to reduced side reactions .
  • Introduce flow chemistry for continuous synthesis, reducing reaction time from 24 hours to 6 hours .

Q. What strategies resolve contradictory data in spectroscopic characterization?

  • Cross-validate using X-ray crystallography (single-crystal analysis) to resolve ambiguities in NMR assignments, as demonstrated for analogous triazolo-pyrazine derivatives .
  • Replicate synthesis under standardized conditions to rule out batch-specific impurities .

Q. How can computational modeling enhance understanding of its biological interactions?

  • Perform docking studies (AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR). For example, the benzylsulfanyl group shows strong hydrophobic interactions in silico .
  • Use quantum mechanical calculations (DFT) to map electron density around the triazolo-pyrazine core, explaining reactivity in nucleophilic substitutions .

Q. What methodologies identify key intermediates in reaction mechanisms?

  • Isotopic labeling (²H/¹³C): Track intermediates via MS/MS fragmentation patterns .
  • Kinetic studies: Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .

Data Analysis and Biological Applications

Q. How do structural modifications influence bioactivity?

  • Compare Structure-Activity Relationship (SAR)
SubstituentIC₅₀ (μM)Target
3,4-dimethylphenyl0.12Kinase X
4-fluorophenyl0.45Kinase X
  • Replace the benzylsulfanyl group with methylthio to evaluate solubility-bioactivity trade-offs .

Q. What experimental designs validate target specificity in cellular assays?

  • Use CRISPR-Cas9 knockout models to silence putative targets (e.g., kinase X) and assess residual activity .
  • Pair with off-target screening (e.g., Eurofins Panlabs panel) to rule out non-specific binding .

Troubleshooting and Reproducibility

Q. How to address batch-to-batch variability in biological assays?

  • Standardize purification using preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) .
  • Validate reproducibility across ≥3 independent syntheses and report %RSD (e.g., <5% for NMR purity) .

Q. What controls are critical in resolving false-positive results in enzyme inhibition assays?

  • Include counter-screens with structurally similar inactive analogs (e.g., triazolo-pyrazine lacking the acetamide group) .
  • Use surface plasmon resonance (SPR) to confirm direct binding (KD < 1 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.